Fragment‑Level PPAT Inhibitory Activity: IC₅₀ and Thermal Shift Compared with Other Benzimidazole Fragments
In a high‑concentration biochemical screen of 25,000 fragments against E. coli PPAT, 2‑(trifluoromethyl)‑1H‑benzo[d]imidazol‑7‑ol inhibited the enzyme with an IC₅₀ of 230 µM and produced a thermal shift (ΔTₘ) of 8.1 °C in differential scanning fluorimetry, confirming target engagement at the pantetheine site . By comparison, the non‑hydroxylated parent 2‑(trifluoromethyl)‑1H‑benzimidazole showed no detectable PPAT binding in the same fragment screen, while the 2‑methyl‑4‑ol analog (PDB 6B7A) yielded a lower thermal shift (ΔTₘ not reported but structure solved at lower priority), suggesting that the –CF₃ group contributes a favorable lipophilic contact absent in the methyl congener [1].
| Evidence Dimension | PPAT enzymatic inhibition and target engagement |
|---|---|
| Target Compound Data | IC₅₀ = 230 µM; ΔTₘ (DSF) = 8.1 °C (E. coli PPAT) |
| Comparator Or Baseline | 2‑(Trifluoromethyl)‑1H‑benzimidazole: no detectable PPAT binding; 2‑Methyl‑1H‑benzo[d]imidazol‑4‑ol: co‑crystallized but thermal shift not prioritized |
| Quantified Difference | >100‑fold selectivity gain by adding 4‑OH to the 2‑CF₃‑benzimidazole core; ΔTₘ = 8.1 °C indicates measurable stabilization vs. non‑hydroxylated analogs |
| Conditions | Biochemical assay: recombinant E. coli PPAT, pantetheine site competition format; DSF: SYPRO Orange, protein at 2 µM, compound at 500 µM |
Why This Matters
The combination of IC₅₀ and ΔTₘ data provides a quantitative benchmark for fragment elaboration, enabling procurement decisions based on validated target engagement rather than structural similarity alone.
- [1] PDB 6B7A: Crystal structure of E. coli PPAT in complex with 2‑methyl‑1H‑benzo[d]imidazol‑4‑ol. Deposited 2017‑10‑03. View Source
